Home > Products > Building Blocks P17409 > 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione - 6320-51-0

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-412056
CAS Number: 6320-51-0
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-5-(4-((E)-3-(phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione (1)

Compound Description: This compound was investigated for its potential as an α-glucosidase inhibitor. The study results demonstrated its potent inhibitory activity against the α-glucosidase enzyme.

3-(2-Benzoyl-4-chlorophenyl)-4H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione derivatives

Compound Description: This series of compounds incorporates a spiro-indole scaffold linked to the thiazolidine-2,4-dione ring. The research investigated their anti-tubercular and antimicrobial activities. Notably, compound 3c, bearing a fluoro substituent, exhibited potent activity against Mycobacterium tuberculosis H37Rv.

Compound 40 (C40) and Compound 81 (C81)

Compound Description: These two thiazolidinedione (TZD) derivatives were designed and synthesized as potential euglycemic agents. They were characterized under the Globally Harmonized System as category 5 and 4, respectively, based on their acute oral toxicity. In vivo studies showed that C81 could partially reduce elevated blood glucose levels, while C40 effectively achieved euglycemia by the end of the treatment period.

Compound C4

Compound Description: C4 is a newly synthesized TZD derivative investigated alongside C40 and C81 for its euglycemic and antioxidant properties in a rat model of diabetes. Unlike C40 and C81, C4 did not exhibit a hypoglycemic effect but demonstrated the most potent antioxidant activity among the tested compounds.

1,3-Thiazolidine-2,4-dione Derivatives as Dual Inhibitors of PDE4 and PDE7

Compound Description: A series of novel 1,3-Thiazolidine-2,4-dione derivatives were designed and synthesized as potential dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7) for anti-inflammatory therapy.

3-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5-(4-methylsulfanylbenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: The crystal structure of this compound reveals a planar thiazolidine ring system with specific bond angles and intermolecular interactions.

(Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: Crystallographic analysis revealed a near-planar conformation for this compound, stabilized by intramolecular hydrogen bonds.

(5Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound exhibits a specific dihedral angle between the chlorophenyl and thiazolidine rings, as determined by crystallographic studies.

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

Compound Description: This compound is a non-condensed thiazolidine-2,4-dione derivative synthesized through a two-step process involving alkylation and Knoevenagel condensation. Its structure has been confirmed by NMR, LC-MS, and X-ray diffraction.

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound showed promising in vitro cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory effects. It also demonstrated a non-hemolytic and non-toxic profile against human blood cells.

5-(4-Methoxybenzylidene)thiazolidine-2,4-dione-derived VEGFR-2 inhibitors

Compound Description: This series of compounds, including the most potent derivative 7f, was designed, synthesized, and evaluated for their anticancer activity. Compound 7f showed significant inhibitory activity against HepG2, HCT116, and MCF-7 cancer cell lines.

5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate

Compound Description: This compound, a hydrate form, displays a distinct dihedral angle between the thiazolidine and benzene rings in its crystal structure, as determined by X-ray crystallography.

5-substituted aryl/heteroaryl methylidene-1,3-thiazolidine-2,4-diones

Compound Description: This series of compounds (1a-1j) were synthesized via Knoevenagel condensation and evaluated for their potential hypoglycemic and antioxidant activities using in silico and in vitro methods.

3-Methyl-5-(4-oxo-4H-chromen-3-ylmethylene)-1,3-thiazolidine-2,4-dione

Compound Description: X-ray crystallography was employed to determine the crystal structure of this compound, revealing a planar conformation for both the benzopyran and thiazolidine rings.

3-(4-Chlorobenzyl)-5-(4-oxo-4H-chromen-3-ylmethylene)-1,3-thiazolidine-2,4-dione

Compound Description: The crystal structure of this compound was elucidated using X-ray diffraction, providing insights into its planar conformation and the spatial arrangement of its substituents.

5-Benzylidene-1,3-thiazolidine-2,4-dione derivatives (5a-u)

Compound Description: This series of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase. Compounds 5p and 5o emerged as the most potent inhibitors within this series.

(5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: Crystal structure analysis of this compound reveals a near-planar conformation, with the S atom of the thiazolidine ring in a syn orientation with the hydroxyl group on the benzene ring.

Ethyl α-cyanocinnamates and 5-arylidene derivatives of 4-thiazolidinones

Compound Description: These compounds are synthesized through Knoevenagel condensation and exhibit various biological activities. Notably, 5-arylidene derivatives of 4-thiazolidinones display a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, antimicrobial, and antifungal activities. They also act as aldose reductase inhibitors and possess antidiabetic properties.

(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (SKLB010)

Compound Description: This compound, also referred to as SKLB010, exhibited significant hepatoprotective effects against carbon tetrachloride-induced liver injury in rats by downregulating pro-inflammatory mediators and inhibiting the NF-κB pathway. Additionally, it showed promising results in attenuating bleomycin-induced pulmonary fibrosis in vivo by reducing inflammatory cell infiltration and collagen deposition. ,

(5Z)-3-(2-Oxopropyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: X-ray crystallography studies revealed the presence of intermolecular C—H⋯O hydrogen bonds and C—H⋯π(ring) interactions in the crystal structure of this compound.

(5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: Crystallographic analysis revealed four independent molecules in the asymmetric unit of this compound's crystal structure, each with slight conformational differences.

(5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

Compound Description: In silico studies suggest that this antiviral herbal compound effectively inhibits HIV-1 reverse transcriptase activity.

5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives

Compound Description: These compounds, synthesized using ionic liquids as a green chemistry approach, exhibited promising anticancer activity against three human cancer cell lines: cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1).

5′′-(4-Methoxybenzylidene)-7′-(4-methoxyphenyl)-1′′-methyl-5′,6′,7′,7a’-tetrahydrodispiro[acenaphthene-1,5′-pyrrolo[1,2-c][1,3]thiazole-6′,3′′-piperidine]-2,4′′-dione

Compound Description: This compound, with its complex multi-ring structure, highlights the potential for incorporating the 5-(4-methoxybenzylidene)-thiazolidine-2,4-dione moiety into larger molecular frameworks.

5-(1,3-diaryl-1H-pyrazol-4-ylmethylene)-thiazolidine-2,4-dione derivatives

Compound Description: This series of compounds is patented for its anticancer properties, specifically for its potential to act as cell division inhibitors targeting CDC25B phosphatases. , ,

5'-benzylidene-1-(2-(1,3-dioxoisoindoline-2-yloxy)ethyl)-3'-(5-phenyl-1,3,4-thiadiazole-2yl)spiro(indoline-3,2'-thiazolidine)-2,4'-dione and Its Related Derivatives

Compound Description: This compound and its derivatives, featuring a spiro-indoline structure, showcase the potential of incorporating thiazolidine-2,4-dione into complex heterocyclic systems.

5-(2-Oxo-3-indolinylidene)thiazolidine-2,4-dione-1,3-di-Mannich base derivatives

Compound Description: This series of compounds, containing Mannich bases, were synthesized and evaluated for their antileukemic activity. ,

5′′-(4-Methoxybenzylidene)-1′-(4-methoxyphenyl)-1′′-methyl-1′,2′,3′,5′,6′,7′,8′,8a′-octahydrodispiro[acenaphthylene-1,3′-indolizine-2′,3′′-piperidine]-2,4′′(1H)-dione

Compound Description: This complex compound, containing multiple ring systems, emphasizes the possibility of incorporating the 5-(4-methoxybenzylidene)thiazolidine-2,4-dione moiety into larger, more complex molecules.

5-[4-(5-Substitutedphenyl)-1,3,4-oxadiazole-2-yl)methoxy)benzylidene]thiazolidine-2,4-dione derivatives

Compound Description: This series of thiazolidine-2,4-dione derivatives, incorporating an oxadiazole ring, were evaluated for their antidiabetic activity in albino rats.

5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione derivatives

Compound Description: This series of compounds, incorporating a benzimidazole moiety, was designed, synthesized, and screened for antidiabetic activity in rats using the Oral Glucose Tolerance Test (OGTT).

Spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-diones (5a-e and 6a-e)

Compound Description: These two series of spiro compounds, synthesized from []benzothiophene-2,3-dione, were evaluated for their anticonvulsant activity.

1′-Methyl-4′-phenyl-2′′-sulfanylidenedispiro[indoline-3,2′-pyrrolidine-3′,5′′-1,3-thiazolidine]-2,4′′-dione

Compound Description: This compound, characterized by X-ray crystallography, illustrates the potential of incorporating the thiazolidine-2,4-dione ring into complex spirocyclic systems.

(Z)-5-(2-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound exhibits a specific dihedral angle between the fluorobenzene and thiazolidine rings, stabilized by intramolecular hydrogen bonds, as revealed by crystallographic studies.

Nitrogen Containing Heterocyclic Derivatives of 1,3-Thiazolidine-2,4-Diones

Compound Description: These derivatives combine 5-arylidene-2,4-thiazolidinediones with indole, benzimidazole, or benzotriazole moieties, aiming to enhance anti-inflammatory and antioxidant effects.

5‐[(4‐chloro/2,4‐dichloro)benzylidene]thiazolidine‐2,4‐dione derivatives

Compound Description: These thiazolidine-2,4-dione derivatives were designed as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anticancer therapy. They exhibited significant anticancer activity against various cancer cell lines, including HepG2, HCT116, and MCF-7.

5-(4-Hydroxy-3,5-Dimethylbenzilidene)Thiazolidine-2,4-Dione

Compound Description: This compound was used as a spectrophotometric reagent for the determination of cobalt(II) ions.

Overview

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities, including antihyperglycemic effects. This compound features a methoxy-substituted benzylidene moiety, which enhances its pharmacological profile. Thiazolidinediones are primarily recognized for their role in the treatment of diabetes and other metabolic disorders due to their ability to improve insulin sensitivity and modulate lipid metabolism.

Source and Classification

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione belongs to the broader category of thiazolidinediones. These compounds are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structural modification with a 4-methoxybenzylidene group distinguishes it from other thiazolidinedione derivatives. Research has shown that these compounds can exhibit various pharmacological activities, including antioxidant and anti-inflammatory properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This method combines thiazolidine-2,4-dione with 4-methoxybenzaldehyde under controlled conditions. The general procedure includes:

  1. Reactants Preparation: An equimolar mixture of thiazolidine-2,4-dione and 4-methoxybenzaldehyde is prepared.
  2. Solvent Selection: A suitable solvent, often ethanol or a deep eutectic solvent, is chosen to facilitate the reaction.
  3. Reaction Conditions: The mixture is heated to reflux for several hours while monitoring the progress via thin-layer chromatography (TLC).
  4. Product Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated out by adding water. The solid is then filtered and purified through recrystallization .
Molecular Structure Analysis

Structure and Data

The molecular formula for 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is C11H11N1O3S1C_{11}H_{11}N_{1}O_{3}S_{1}. The compound features a thiazolidine ring fused with a benzylidene group:

  • Molecular Weight: Approximately 237.27 g/mol.
  • Melting Point: Typically ranges between 140–145 °C.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm its structure. For instance:
    • 1H^1H NMR shows distinct peaks corresponding to the methoxy group and aromatic protons.
    • Mass spectrometry indicates the molecular ion peak consistent with the expected molecular weight .
Chemical Reactions Analysis

Reactions and Technical Details

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione can participate in various chemical reactions due to its functional groups:

  • Knoevenagel Condensation: As mentioned earlier, this reaction forms the core structure of the compound.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield thiazolidine derivatives.
  • Oxidation Reactions: The presence of the thiazolidine ring allows for potential oxidation reactions that could modify its biological activity .
Mechanism of Action

The mechanism of action for 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione primarily involves modulation of metabolic pathways:

  • Insulin Sensitization: It enhances insulin sensitivity in peripheral tissues, which is critical for glucose uptake.
  • Lipid Metabolism Regulation: The compound influences lipid metabolism by reducing plasma lipid levels and improving lipid profiles in diabetic models.
  • Antioxidant Activity: Its structure contributes to antioxidant properties that protect cells from oxidative stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione include:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity is influenced by the presence of functional groups capable of participating in electrophilic or nucleophilic reactions .
Applications

Scientific Uses

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione has several potential applications in scientific research:

  • Antidiabetic Research: Due to its insulin-sensitizing properties, it is investigated as a therapeutic agent for diabetes management.
  • Antioxidant Studies: Its ability to scavenge free radicals makes it valuable in studies aimed at understanding oxidative stress-related diseases.
  • Pharmacological Development: The compound serves as a lead structure for developing new drugs targeting metabolic disorders .

Properties

CAS Number

6320-51-0

Product Name

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)

InChI Key

VRUKGUBMRBLJJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Synonyms

5-(4-methoxybenzylidene)thiazolidine-2,4-dione
SKLB 010
SKLB-010
SKLB010

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.